molecular formula C23H23N3O5 B6542203 ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate CAS No. 1060189-63-0

ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate

Cat. No.: B6542203
CAS No.: 1060189-63-0
M. Wt: 421.4 g/mol
InChI Key: KOAJGFRMVIRQCK-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16377084 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24H25N3O6
  • Molecular Weight : 451.472 g/mol
  • CAS Number : 899729-77-2
  • SMILES Notation : CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)Nc2ccc(OCC)cc2)c3ccc(C)cc3

This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including an amide and ester functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Dihydropyrimidine Core : This is often achieved through a condensation reaction involving ethyl acetoacetate and urea derivatives.
  • Acetylation : The introduction of an acetyl group can enhance the solubility and stability of the compound.
  • Esterification : The final step usually involves the formation of the ester bond with ethanol.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains due to their ability to inhibit DNA synthesis or disrupt cell wall integrity .

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Compounds with similar scaffolds have been reported to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways related to cancer or bacterial virulence factors . For example, it has been noted that similar compounds can inhibit Type III secretion systems in pathogenic bacteria, which are essential for their virulence .

Case Studies and Research Findings

Several research studies have highlighted the biological effects of related compounds:

  • Antimicrobial Screening : A study screened various pyrimidine derivatives for their antimicrobial activity and found that some exhibited potent effects against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly, suggesting potential for development as anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Properties

IUPAC Name

ethyl 4-[[2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-3-30-19-11-7-16(8-12-19)20-13-22(28)26(15-24-20)14-21(27)25-18-9-5-17(6-10-18)23(29)31-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAJGFRMVIRQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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